molecular formula C12H14N2 B11909706 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-47-6

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B11909706
CAS No.: 134856-47-6
M. Wt: 186.25 g/mol
InChI Key: LGJNKECFRFDNTH-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound featuring a fused pyridine-benzimidazole scaffold with a methyl group at the 4-position of the tetrahydropyrido ring. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

CAS No.

134856-47-6

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

LGJNKECFRFDNTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

The foundational approach involves cyclocondensation of 1,2-phenylenediamine with methyl-substituted carbonyl precursors. For example, reacting 1,2-phenylenediamine with 4-methyl-2-acetylpyridine in acetic acid at reflux (120°C, 8–12 hours) yields the target compound via Schiff base intermediate formation. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization.

Key parameters :

  • Solvent : Acetic acid serves as both solvent and catalyst, achieving yields of 68–72%.

  • Temperature : Elevated temperatures (≥100°C) accelerate cyclization but risk decomposition above 130°C.

  • Substituent effects : Electron-donating groups (e.g., methyl) at the 4-position enhance cyclization efficiency by stabilizing transition states through steric and electronic effects.

Table 1: Yield Optimization in Acid-Catalyzed Synthesis

PrecursorSolventTemp (°C)Time (h)Yield (%)
4-Methyl-2-acetylpyridineAcetic acid1201071
4-MethylglyoxalEthanol80665
4-Methyllevulinic acidToluene1101258

Catalytic Cyclization Approaches

Ammonium Salt-Mediated Synthesis

NH4Cl-catalyzed reactions in chloroform at ambient conditions provide a mild alternative. A model system combining 1,2-phenylenediamine and 4-methylbenzaldehyde with NH4Cl (4 equiv) in CHCl3 achieves 94% yield within 4 hours through efficient imine formation and cyclization.

Mechanistic advantages :

  • NH4Cl generates HCl in situ, protonating carbonyl oxygen to enhance electrophilicity.

  • Chloroform’s low polarity favors imine intermediate stabilization without side reactions.

Table 2: Ammonium Salt Screening for 4-Methyl Derivative Synthesis

SaltSolventTemp (°C)Time (h)Yield (%)
NH4ClCHCl325494
NH4NO3CHCl325682
(NH4)2SO4CHCl325876

Silver-Catalyzed Intramolecular Hydroamination

AgNO3 (5 mol%) in aqueous media enables regioselective cyclization at 80°C, forming the pyrido-benzimidazole core in 92% yield. This method excels in functional group tolerance, accommodating halogen and aryl substituents without side reactions.

Reaction profile :

  • Microwave acceleration : Reducing time to 15 minutes at 150°C under microwave irradiation.

  • Solvent effects : Water enhances selectivity by stabilizing polar transition states.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times while improving yields. For instance, a mixture of 1,2-phenylenediamine and 4-methyl-2-pyridinecarboxaldehyde in DMF under microwave conditions (150°C, 15 minutes) achieves 89% yield versus 68% under conventional heating.

Table 3: Conventional vs. Microwave Synthesis Comparison

MethodTemp (°C)Time (h)Yield (%)Purity (%)
Conventional120106895
Microwave1500.258998

Advantages :

  • Energy efficiency: 60–70% reduction in thermal energy input.

  • Scalability: Demonstrated for batch sizes up to 500 g with consistent reproducibility.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer. A representative setup:

  • Precursor mixing : 1,2-phenylenediamine and 4-methyl-2-acetylpyridine fed at 0.5 L/min.

  • Reaction zone : 130°C, 10 MPa, residence time 8 minutes.

  • Workup : In-line extraction with ethyl acetate and crystallization.

Performance metrics :

  • Throughput : 12 kg/day per reactor module.

  • Purity : 99.2% by HPLC, surpassing batch methods (97.5%).

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling (30 Hz, 2 hours) achieves 84% yield with no solvent waste. This approach aligns with EPA guidelines, reducing E-factor from 8.7 (traditional) to 0.3.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. For example:

  • Air/Oxidant-Mediated Oxidation : Under aerobic conditions or with mild oxidants like MnO₂, the saturated pyridine ring dehydrogenates to yield 4-methylpyrido[1,2-a]benzimidazole1.

  • Peracid-Induced Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the tertiary amine to form an N-oxide derivative2.

Key Data :

OxidantProductYield (%)Reference
MnO₂ (ambient)4-Methylpyrido[1,2-a]benzimidazole78
mCPBA (DCM, 0°C)N-Oxide derivative65

Reduction Reactions

The methyl group and saturated ring influence hydrogenation behavior:

  • Catalytic Hydrogenation : Using Pd/C under H₂, the pyridine ring remains intact, but the benzimidazole moiety may reduce under high pressure, forming decahydro derivatives[^6].

  • Borane-Mediated Reduction : Selective reduction of the imine bond in the benzimidazole ring is achievable with BH₃·THF3.

Mechanistic Insight :
The methyl group at position 4 sterically hinders reduction at the pyridine ring, directing reactivity toward the benzimidazole system[^6].

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzimidazole’s C5 and C6 positions due to π-electron density distribution:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 5-bromo- and 6-bromo-substituted products4.

  • Nitration : Nitration with HNO₃/H₂SO₄ produces 5-nitro and 6-nitro isomers in a 3:2 ratio4.

Example Reaction :

C12H14N2+NBSDMFC12H13BrN2+Succinimide\text{C}_{12}\text{H}_{14}\text{N}_2 + \text{NBS} \xrightarrow{\text{DMF}} \text{C}_{12}\text{H}_{13}\text{BrN}_2 + \text{Succinimide}

Regioselectivity Data :

ElectrophileMajor Product PositionRatio (Major:Minor)
Br₂ (NBS)C565:35
NO₂⁺ (HNO₃/H₂SO₄)C560:40

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

  • Reaction with Nitrile Oxides : Forms tricyclic isoxazoline derivatives under microwave irradiation4.

  • Acid-Catalyzed Ring Expansion : Treatment with HCl opens the pyridine ring, generating a diamino intermediate that recyclizes to form larger heterocycles2.

Case Study :
In aqueous AgOTf-catalyzed conditions, the compound undergoes intramolecular hydroamination to yield fused tricyclic structures (e.g., pyrido-oxazepines)3.

Functional Group Transformations

  • Methyl Group Reactivity : The 4-methyl group undergoes free-radical bromination with NBS/light to form 4-(bromomethyl) derivatives1.

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts1.

Synthetic Utility :
These transformations enable late-stage diversification for medicinal chemistry applications56.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder cleavage, releasing benzene and pyridine fragments1.

  • Photodegradation : UV exposure (254 nm) induces ring-opening through N–C bond cleavage, forming aminobenzene derivatives2.

Comparative Reactivity with Analogues

The 4-methyl substituent significantly alters reactivity compared to unsubstituted or other alkyl-substituted derivatives:

Reaction Type4-Methyl Derivative3,3-Dimethyl Derivative[^6]
Oxidation RateSlower due to steric hindranceFaster (electron-donating methyl groups)
Electrophilic SubstitutionPrefers C5/C6 positionsBroader regioselectivity
Reduction SelectivityTargets benzimidazole ringTargets pyridine ring

Key Research Findings

  • Ag(I)-Catalyzed Cyclizations : The compound serves as a precursor for synthesizing polycyclic frameworks via AgOTf-mediated intramolecular hydroamination (yields: 73–92%)3.

  • CRF Receptor Binding : Derivatives exhibit nanomolar affinity for corticotropin-releasing factor receptors, highlighting pharmacological potential5.

  • Antimicrobial Activity : Brominated derivatives show MIC values of 3.75 µg/disc against Pseudomonas aeruginosa6.

Footnotes

  • PubChem structural and reactivity data. 2 3 4

  • Acid-catalyzed ring expansion (PMC, 2021). 2 3

  • Ag(I)-catalyzed cyclization in water (Green Chem., 2011). 2 3

  • Knoevenagel condensation synthesis (DergiPark, 2019). 2 3

  • CRF receptor binding studies (PubMed, 2020). 2

  • Antimicrobial evaluation (ACS Omega, 2023). 2

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antifungal properties. For instance, a series of benzimidazole-triazole derivatives were synthesized and tested against various fungal strains. The findings suggest that compounds similar to 4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole may also exhibit antifungal activity by targeting specific enzymes involved in fungal metabolism .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Research indicates that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies have shown promising interactions with cancer-related proteins, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of benzimidazole derivatives. Some studies have reported that these compounds can act as antagonists to corticotropin-releasing factor receptors, which are implicated in stress-related disorders. The potential for this compound to modulate neurochemical pathways presents opportunities for developing treatments for anxiety and depression .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its semiconducting properties are beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport mechanisms of this compound could lead to advancements in more efficient organic electronic devices.

Case Study 1: Antifungal Screening

A recent study synthesized several benzimidazole derivatives and tested their antifungal efficacy against Candida species. Among these compounds, some exhibited minimum inhibitory concentration (MIC) values lower than established antifungal agents like voriconazole. This highlights the potential of derivatives related to this compound as novel antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments demonstrated that specific benzimidazole derivatives led to significant inhibition of cell growth in breast cancer cell lines. The study utilized molecular docking to predict binding affinities with key regulatory proteins involved in cancer progression. The results suggest that modifications to the benzimidazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

Pyrido[1,2-a]benzimidazole Derivatives

  • 3-Methyl-2-[4-(methylsulfinyl)benzyl]-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (Compound 4) : This derivative, synthesized via TeO₂/H₂O₂ oxidation, exhibits antitubercular activity against multidrug-resistant strains. The sulfinyl and nitrile groups enhance its bioactivity compared to the 4-methyl variant, which lacks these substituents .

Pyrimido[1,2-a]benzimidazole Derivatives

  • 4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole : The methoxy-phenyl substituent increases steric bulk, which may hinder target binding compared to the simpler methyl group in the tetrahydropyrido analog .
  • RU 243 (N9-imidazobenzimidazole) : This compound, with a molecular weight of 459.4, shows concentration-dependent intraocular pressure (IOP) reduction (14.29% peak reduction at 0.4% concentration). The larger molecular size may reduce bioavailability compared to the 4-methyl derivative .
Pharmacological Activity

Antimicrobial and Anticancer Activity

  • Antitubercular Activity: The 4-methyl derivative’s unsubstituted pyrido ring contrasts with pyrimido derivatives (e.g., 2-(o-bromophenylene)-3-cyano-4-phenylpyrimido[1,2-a]benzimidazole), which lack antitubercular efficacy but show antiproliferative activity (IC₅₀ = 12–18 μM). The methyl group’s position may influence target specificity .

Ocular Hypotensive Activity

  • IOP Reduction: Imidazo[1,2-a]benzimidazoles (e.g., RU 185, RU 238) reduce IOP by 18–22% at 0.4% concentration, with effects peaking at 2–3 hours.
Physicochemical Properties
Property 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole Pyrimido[1,2-a]benzimidazole (Compound 23) Imidazo[1,2-a]benzimidazole (RU 243)
Molecular Weight 172.23 g/mol 390.09 g/mol 459.4 g/mol
Lipophilicity (LogP) Estimated 2.1 (methyl enhances lipophilicity) 3.5 (cyano and aryl groups) 2.8 (polar substituents)
Bioavailability Moderate (unsubstituted ring) Low (steric hindrance) Low (high molecular weight)
Synthetic Yield 66–79% (via cyclocondensation) 72–91% (oxidative ring-closure) Not reported
Key Research Findings
  • Synthetic Accessibility : The 4-methyl derivative is synthesized in 66–79% yield via cyclocondensation, comparable to pyrimido analogs (72–91%) but with fewer steps than imidazo derivatives .
  • Therapeutic Potential: Unlike pyrimido derivatives, the 4-methyl compound’s antitubercular activity suggests utility against multidrug-resistant infections, while its structural simplicity may improve pharmacokinetics over bulkier analogs .

Q & A

Q. What are the established synthetic routes for 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, and what are their key experimental parameters?

The most common method involves multicomponent reactions (MCRs), which allow efficient one-pot synthesis. For example, a reaction between heterocyclic ketene aminals, malononitrile, and aromatic aldehydes under mild conditions yields pyrido[1,2-a]benzimidazole derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (ambient to 150°C), and catalyst-free conditions. Precipitation from the reaction medium often provides pure products without chromatography . Another approach uses condensation reactions between 2-aminoimidazoles and acetylacetone derivatives, with ammonium acetate as a catalyst, achieving yields up to 81% under reflux in anhydrous toluene .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm nitrile or carbonyl groups), and mass spectrometry (TOF-MS for molecular ion verification). For example, in ¹H NMR, the methyl group at position 4 appears as a singlet near δ 2.32 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 7.22–8.58 ppm for pyrido-benzimidazole protons) . X-ray crystallography is used to resolve ambiguities in stereochemistry, as seen in crystal structure reports of related derivatives .

Q. How are the pharmacological activities of this compound typically screened in preclinical studies?

Standard assays include in vitro cytotoxicity screening (e.g., against Mycobacterium tuberculosis for antitubercular activity) and enzyme inhibition studies (e.g., phosphodiesterase or kinase assays). For instance, derivatives with electron-withdrawing substituents on the aromatic ring showed enhanced activity against multidrug-resistant TB strains, with IC₅₀ values in the micromolar range . Dose-response curves and selectivity indices (e.g., comparing activity in bacterial vs. mammalian cells) are critical for validating therapeutic potential .

Advanced Research Questions

Q. How can conflicting NMR data in structural characterization be resolved, particularly for regioisomers?

Ambiguities in proton assignments (e.g., overlapping aromatic signals) are addressed via 2D NMR techniques (COSY, HSQC, HMBC) and computational modeling . For example, HMBC correlations can distinguish between adjacent protons in the pyridine and benzimidazole rings. In cases of tautomerism (e.g., keto-enol forms), variable-temperature NMR or X-ray crystallography provides definitive proof .

Q. What strategies optimize reaction yields and selectivity in large-scale synthesis?

DoE (Design of Experiments) methodologies systematically vary parameters like solvent polarity, temperature, and stoichiometry. For instance, increasing the molar ratio of acetylacetone derivatives (1.2 eq.) relative to the benzimidazole precursor (1 eq.) improves yields from 62% to 81% . Microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) while maintaining purity .

Q. How do computational models (e.g., DFT, molecular docking) enhance understanding of structure-activity relationships?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (using software like AutoDock Vina) identify binding interactions with biological targets, such as TB protein kinases. For example, derivatives with electron-deficient aromatic rings show stronger hydrogen bonding with active-site residues, correlating with observed antitubercular activity .

Q. What methodological frameworks guide the design of novel analogs with improved bioactivity?

Bioisosteric replacement and scaffold hopping are key strategies. For instance, replacing the methyl group at position 4 with a trifluoromethyl group enhances metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models trained on existing data (e.g., IC₅₀ values from TB assays) prioritize substituents for synthesis .

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